molecular formula C19H18ClN3O5S B028900 Rivaroxaban-d4 CAS No. 1132681-38-9

Rivaroxaban-d4

Número de catálogo B028900
Número CAS: 1132681-38-9
Peso molecular: 439.9 g/mol
Clave InChI: KGFYHTZWPPHNLQ-UJCPGTITSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

Rivaroxaban synthesis involves multiple steps, starting from simple, easily available precursors to achieve high purity and yield. A notable process involves the synthesis of 4-(4-aminophenyl)-3-morpholinone using inexpensive nitro aniline, condensation with alternate synthons in dimethyl sulfoxide (DMSO) as a solvent, and triethylamine as a base. The final product is isolated by crystallization in the same reaction pot using acetonitrile and methanol as anti-solvents, yielding high purity rivaroxaban in the desired polymorphic form with an overall yield of around 22% (Mali et al., 2015). Other methods include a four-step reaction starting with the epoxy-opening reaction of specific precursors, followed by cyclization, deprotection, and amidation steps, proving the structural integrity of rivaroxaban through NMR and MS spectra (Chen, 2015).

Molecular Structure Analysis

The molecular structure of rivaroxaban is characterized by its selective inhibition of human factor Xa with more than 10,000-fold greater selectivity than for other serine proteases. It inhibits both free and clot-bound Factor Xa as well as Factor Xa in the prothrombinase complex, highlighting its critical role in the blood coagulation pathway leading to thrombin generation and clot formation. Rivaroxaban's structure allows for rapid and reversible binding to Factor Xa, showcasing a concentration-dependent manner of inhibition (Perzborn et al., 2010).

Chemical Reactions and Properties

Rivaroxaban undergoes several metabolic pathways, including oxidative degradation of the morpholinone moiety, hydrolysis of the central amide bond, and hydrolysis of the lactam amide bond in the morpholinone ring. The main metabolite in excreta across species is M-1, eliminated via both renal and fecal/biliary routes, indicating that rivaroxaban and its metabolites are rapidly excreted with no major or pharmacologically active circulating metabolites detected (Weinz et al., 2009).

Physical Properties Analysis

The solubility of rivaroxaban in binary solvent mixtures indicates that it generally increases with temperature and varies with the solvent composition. This solubility behavior is crucial for its formulation and pharmaceutical application, ensuring rivaroxaban's effectiveness as an anticoagulant (Zhang et al., 2016).

Chemical Properties Analysis

Compatibility studies between rivaroxaban and various pharmaceutical excipients reveal that it is stable with most excipients like microcrystalline cellulose, lactose, and magnesium stearate, among others. Such compatibility is essential for developing stable and effective rivaroxaban formulations for clinical use (Ding et al., 2017).

Aplicaciones Científicas De Investigación

  • Coagulation Assay Effects : Rivaroxaban prolongs clotting time in various assays, such as prothrombin time, direct prothrombin time (dPT), and activated partial thromboplastin time (aPTT) (Samama et al., 2008).
  • In Vitro Anticoagulant Effects : It demonstrated a concentration-dependent anticoagulant effect on canine plasma, with thrombin generation and anti-factor Xa activity being more sensitive and accurate than other common coagulation tests (Conversy et al., 2013).
  • Treatment of Venous Thrombosis : Rivaroxaban offers a simplified approach to the short-term and continued treatment of venous thrombosis, potentially enhancing the benefit-to-risk profile of anticoagulation (Bauersachs et al., 2010).
  • Antithrombotic Action Enhancement : It inhibits ex vivo thrombus formation under various shear rates, and its antithrombotic action is further enhanced with co-administration of acetylsalicylic acid (Wolzt et al., 2013).
  • Dose-dependent VTE Reduction : The drug reduces major venous thromboembolism (VTE) dose-dependently, though an increase in major post-operative bleeding has been noted with its increased dosage (Eriksson et al., 2007).
  • Improvement in Treatment Satisfaction : Rivaroxaban improved treatment satisfaction compared to enoxaparin/Vitamin K Antagonist (VKA) in patients with deep-vein thrombosis, particularly in reducing patient-reported anticoagulation burden (Bamber et al., 2013).
  • Clinical Use in Thromboembolic Disorders : It is an oral, direct Factor Xa inhibitor with high oral bioavailability and is approved for clinical use in several thromboembolic disorders (Mueck et al., 2013).
  • Co-administration with Other Drugs : Rivaroxaban may be co-administered with CYP3A4 and/or P-gp substrates/moderate inhibitors, but not with strong combined CYP3A4, P-gp, and Bcrp (ABCG2) inhibitors (Mueck et al., 2013).

Safety And Hazards

Rivaroxaban-d4 should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It should be kept away from sources of ignition . No major bleeding events have been reported .

Direcciones Futuras

The FDA has approved two pediatric indications for Rivaroxaban: the treatment of venous thromboembolism (VTE, or blood clots) and reduction in the risk of recurrent VTE in patients from birth to less than 18 years after at least five days of initial parenteral (injected or intravenous) anticoagulant treatment; and thromboprophylaxis (prevention of blood clots and blood-clot related events) in children aged two years and older with congenital heart disease who have undergone the Fontan procedure . This suggests that Rivaroxaban and its derivatives like Rivaroxaban-d4 may have more applications in the future.

Propiedades

IUPAC Name

5-chloro-N-[[(5S)-2-oxo-3-[2,3,5,6-tetradeuterio-4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)/t14-/m0/s1/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-UJCPGTITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N2CCOCC2=O)[2H])[2H])N3C[C@@H](OC3=O)CNC(=O)C4=CC=C(S4)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649494
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rivaroxaban-d4

CAS RN

1132681-38-9
Record name 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(~2~H_4_)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rivaroxaban-d4
Reactant of Route 2
Reactant of Route 2
Rivaroxaban-d4
Reactant of Route 3
Reactant of Route 3
Rivaroxaban-d4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Rivaroxaban-d4
Reactant of Route 5
Rivaroxaban-d4
Reactant of Route 6
Reactant of Route 6
Rivaroxaban-d4

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.